molecular formula C9H9N3O2 B2756725 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926207-75-2

1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2756725
CAS RN: 926207-75-2
M. Wt: 191.19
InChI Key: QDCGGUUHASJKIG-UHFFFAOYSA-N
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Description

“1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” is represented by the molecular formula C7H10N2O2 . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” involve a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid” include its appearance, which is white to cream or pale yellow in color. It is available in the form of crystals or powder or crystalline powder. The assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%. The melting point (clear melt) is 136.0-145.0°C .

Scientific Research Applications

Selective Inhibition of A1 Adenosine Receptors

1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been explored for their potential in selectively inhibiting A1 adenosine receptors. This research aimed at improving the selectivity and affinity of compounds towards the A1 receptor subtype, comparing them with other pyrazolo-pyridines. The study synthesized a range of 4-aminopyrazolo[3,4-b]pyridine 5-carboxylic acid esters, which showed significant improvement in affinity and selectivity towards the A1 adenosine receptor, providing a promising avenue for therapeutic applications (Manetti et al., 2005).

Development of CRF(1) Antagonists

The compound has also served as a foundation for synthesizing derivatives targeting the corticotropin-releasing factor type-1 (CRF1) receptors. Through optimization processes, researchers developed compounds with subnanomolar binding affinity, indicating the potential for high-efficacy CRF(1) antagonists. These findings suggest the adaptability of the 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid framework for developing compounds with significant biological activities (Huang et al., 2003).

Antitumor and Antimicrobial Activities

Moreover, derivatives of 1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid have been synthesized with an aim to explore their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the discovery of compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of known standard treatments. This research opens pathways to developing new therapeutic agents against cancer and microbial infections (Riyadh, 2011).

Photophysical Property Studies

The pyrazolo[3,4-b]pyridine framework has also been utilized in the study of photophysical properties. Research into pyrazolo[3,4-b]pyridines with various substituents has shown the impact of these modifications on fluorescence properties. This area of study not only aids in understanding the photophysical behaviors of these compounds but also provides insights into their potential applications in material sciences, such as in the development of fluorescent probes or materials (Patil et al., 2011).

properties

IUPAC Name

1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-12-8-6(5-11-12)3-7(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGGUUHASJKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

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